Product packaging for 2-Amino-4-oxopentanoate(Cat. No.:CAS No. 772325-69-6)

2-Amino-4-oxopentanoate

Katalognummer: B13344484
CAS-Nummer: 772325-69-6
Molekulargewicht: 131.13 g/mol
InChI-Schlüssel: QUCHWTCTBHQQDU-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Amino-4-oxopentanoate (CAS 4439-83-2) is a biochemical compound with the molecular formula C5H8NO3- and a molecular weight of 130.12 g/mol . This compound serves as a valuable tool in biochemical research, particularly in the study of microbial amino acid biosynthesis pathways. Research indicates that the closely related (S)-2-amino-4-oxo-5-hydroxypentanoic acid exhibits a potent antifungal mechanism by specifically inhibiting the enzyme homoserine dehydrogenase in yeast . Homoserine dehydrogenase is a key enzyme in the aspartate family amino acid pathway, essential for the biosynthesis of methionine, threonine, and isoleucine in fungi . As this biosynthetic pathway is absent in animals, inhibitors targeting this enzyme, like those structurally related to this compound, are a subject of interest for developing selectively toxic antifungal agents . This makes this compound a compound of significant interest for research in antimicrobial discovery and fungal metabolism. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B13344484 2-Amino-4-oxopentanoate CAS No. 772325-69-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

772325-69-6

Molekularformel

C5H9NO3

Molekulargewicht

131.13 g/mol

IUPAC-Name

(2R)-2-amino-4-oxopentanoic acid

InChI

InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m1/s1

InChI-Schlüssel

QUCHWTCTBHQQDU-SCSAIBSYSA-N

Isomerische SMILES

CC(=O)C[C@H](C(=O)O)N

Kanonische SMILES

CC(=O)CC(C(=O)O)N

Herkunft des Produkts

United States

Enzymatic Biotransformations Involving 2 Amino 4 Oxopentanoate

Oxidoreductase-Catalyzed Reactions: 2,4-Diaminopentanoate (B1235806) Dehydrogenase (EC 1.4.1.12)

A key enzyme in the metabolism of 2-amino-4-oxopentanoate is 2,4-diaminopentanoate dehydrogenase (DAPDH). This enzyme belongs to the family of oxidoreductases and plays a significant role in the oxidative deamination of diaminopentanoate. wikipedia.org

(2R,4S)-2,4-diaminopentanoate + H₂O + NAD(P)⁺ ⇌ (2R)-2-amino-4-oxopentanoate + NH₃ + NAD(P)H + H⁺ wikipedia.org

The mechanism involves the removal of the amino group at the C4 position of the substrate, which is oxidized to a keto group, with the concomitant reduction of a nicotinamide (B372718) cofactor (NAD⁺ or NADP⁺). This type of reaction is a common strategy in amino acid catabolism.

The coenzyme specificity of 2,4-diaminopentanoate dehydrogenase can vary between organisms. The enzyme is generally classified as being capable of using either NAD⁺ or NADP⁺ as the hydride acceptor. wikipedia.org However, the efficiency with which it uses each coenzyme can differ significantly.

For instance, a 2,4-diaminopentanoate dehydrogenase identified from an uncharacterized prokaryotic organism demonstrates a strong preference for NAD⁺. uniprot.org The catalytic efficiency (kcat/KM) with NAD⁺ is substantially higher than with NADP⁺, primarily due to a much lower Michaelis constant (KM) for NAD⁺. In contrast, the thermostable variant from Fervidobacterium nodosum Rt17-B1 is described as an NAD(P)⁺-dependent enzyme, capable of utilizing both cofactors. nih.gov

Kinetic Parameters of 2,4-Diaminopentanoate Dehydrogenase from an Unknown Prokaryote
CoenzymeKM (μM)kcat (s-1)
NAD+1634
NADP+25605

While a specific crystal structure for 2,4-diaminopentanoate dehydrogenase has not been reported, its structure can be inferred from its membership in the superfamily of amino acid dehydrogenases (s-AADHs). mdpi.com These enzymes share a conserved three-dimensional architecture. A single subunit typically consists of two main domains: a substrate-binding domain (Domain I) and a coenzyme-binding domain (Domain II). mdpi.com

Domain II contains the highly conserved Rossmann fold, a structural motif found in proteins that bind nucleotides like NAD⁺ and NADP⁺. mdpi.comwikipedia.org This fold is characterized by an alternating sequence of β-strands and α-helices (β-α-β-α-β) that create a stable binding pocket for the adenosine (B11128) diphosphate (B83284) moiety of the coenzyme. wikipedia.org The specificity for NAD⁺ versus NADP⁺ is often determined by the nature of amino acid residues near the 2'-hydroxyl group of the ribose. nih.gov The presence of acidic residues typically confers NAD⁺ specificity through electrostatic repulsion of the NADP⁺ 2'-phosphate group, whereas positively charged or hydrogen-bond-donating residues can stabilize the phosphate (B84403) group and favor NADP⁺ binding. nih.govfrontiersin.org

The catalytic mechanism of s-AADHs involves a "hinge" motion between the two domains, which brings the substrate and coenzyme into close proximity within the active site cleft for catalysis to occur. mdpi.com Although molecular dynamics (MD) simulations have not been specifically published for 2,4-diaminopentanoate dehydrogenase, this computational technique is widely used to study the dynamics, conformational changes, and ligand-binding events in related dehydrogenases, providing insights into their allosteric regulation and catalytic cycles. acs.orgacs.org

Enzyme variants of 2,4-diaminopentanoate dehydrogenase have been identified, including a notable thermostable enzyme from the thermophilic bacterium Fervidobacterium nodosum Rt17-B1. nih.gov This enzyme was identified by cloning and overexpressing a gene (Fnod_1646) that showed sequence similarity to a previously discovered 2,4-DAPDH. nih.gov

Characterization of this purified enzyme revealed it to be a thermophilic-alkaline amino acid dehydrogenase. It exhibits optimal activity at a high temperature of 85°C and an alkaline pH of 9.5. nih.gov Furthermore, it demonstrates significant thermal stability, with a half-denaturation time of 38 minutes at 90°C. nih.gov Kinetically, the activity of the F. nodosum 2,4-DAPDH is suppressed by its substrate, (2R,4S)-2,4-diaminopentanoate, through uncompetitive substrate inhibition. nih.gov This thermostable variant is considered a valuable candidate for structural and functional analyses and for potential applications in the enzymatic production of chiral compounds. nih.gov

Transferase-Catalyzed Reactions: this compound Thiolase (EC 2.3.1.263)

Another crucial enzymatic transformation involving this compound is catalyzed by a transferase, specifically a thiolase.

This compound thiolase (AKPT), classified under EC 2.3.1.263, catalyzes the formation of (2R)-2-amino-4-oxopentanoate from D-alanine and acetyl-CoA. acs.org The reaction is a reversible acetyl-transfer:

Acetyl-CoA + D-alanine ⇌ CoA + (2R)-2-amino-4-oxopentanoate acs.org

This enzyme has been characterized from the bacterium Clostridium sticklandii, where it functions as part of the ornithine degradation pathway. acs.org It is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme and shows specificity for D-alanine and acetyl-CoA as substrates. acs.org The reverse reaction, the thiolytic cleavage of (2R)-2-amino-4-oxopentanoate with coenzyme A to yield acetyl-CoA and D-alanine, has also been studied. Kinetic parameters for the cleavage reaction in an uncharacterized prokaryote show a KM for this compound of 35 µM and a kcat of 3.4 s⁻¹.

Investigation of Pyridoxal 5'-Phosphate Cofactor Role in this compound Thiolase Activity

The enzymatic cleavage of this compound, also known as 2-amino-4-ketopentanoate (AKP), is a critical step in the ornithine degradation pathway in certain anaerobic bacteria. This reaction is catalyzed by the enzyme 2-amino-4-ketopentanoate thiolase (AKPT). Research has identified that this thiolytic cleavage is dependent on the cofactor Pyridoxal 5'-Phosphate (PLP), the active form of vitamin B6. nih.govnih.gov

PLP's primary role in a vast number of enzymatic reactions involving amino acids is to act as an electrophilic catalyst, or an "electron sink." nih.govwikipedia.org It does this by forming a Schiff base (internal aldimine) with a lysine (B10760008) residue in the enzyme's active site. When the substrate, this compound, enters the active site, it forms a new Schiff base with PLP (external aldimine). This binding facilitates the cleavage of bonds at the α-carbon of the amino acid by stabilizing the resulting carbanionic intermediates through the extensive conjugated π-system of the pyridine (B92270) ring. nih.govbeilstein-institut.debmbreports.org In the case of AKPT, PLP facilitates the thiolytic cleavage of this compound with Coenzyme A (CoA), yielding acetyl-CoA and D-alanine. nih.gov The dependence on PLP is absolute for this transformation, highlighting the cofactor's essential role in enabling the breakdown of this β-keto acid.

Thiolase Activity in Specific Microbial Metabolic Contexts (e.g., Clostridium sticklandii, Acetoanaerobium sticklandii)

The ornithine fermentation pathway is a well-documented metabolic route in certain proteolytic clostridia, which utilize amino acids as primary sources of carbon and energy through Stickland reactions. nih.govnih.gov Clostridium sticklandii and the closely related Acetoanaerobium sticklandii are model organisms for studying this pathway. unl.eduresearchgate.net In these bacteria, the oxidative degradation of D-ornithine proceeds through several enzymatic steps to ultimately produce this compound. nih.gov

The final step in this oxidative branch is the thiolytic cleavage of this compound. In C. sticklandii, the enzyme 2-amino-4-ketopentanoate thiolase (AKPT) catalyzes the reaction of this compound with Coenzyme A. nih.govnih.gov This results in the formation of D-alanine and acetyl-CoA. nih.gov This reaction is a key energy-yielding step in the organism's metabolism. The genes encoding the two subunits of AKPT have been identified in a conserved gene cluster related to ornithine degradation in these species. nih.gov The presence and activity of this thiolase are critical for the complete metabolism of ornithine and are integral to the bioenergetics of C. sticklandii and A. sticklandii. nih.govunl.edu

Broader Enzymatic Interplay and Regulation

Substrate and Product Relationships within Enzyme Networks

The formation and consumption of this compound are embedded within a sequential enzymatic network. The pathway begins with D-ornithine, which is converted to (2R,4S)-2,4-diaminopentanoate by the PLP- and adenosylcobalamin-dependent enzyme D-ornithine 4,5-aminomutase. wikipedia.org

(2R,4S)-2,4-diaminopentanoate then serves as the substrate for 2,4-diaminopentanoate dehydrogenase (DAPDH). uniprot.orgwikipedia.org This enzyme catalyzes the NAD(P)+-dependent oxidative deamination of its substrate to produce this compound, ammonia, and NAD(P)H. wikipedia.org Subsequently, this compound becomes the substrate for 2-amino-4-ketopentanoate thiolase (AKPT), which, in the presence of Coenzyme A, cleaves it into the final products of the oxidative branch: D-alanine and acetyl-CoA. nih.gov

This metabolic sequence demonstrates a clear and direct substrate-product relationship, as detailed in the table below.

EnzymeSubstrate(s)Product(s)
D-ornithine 4,5-aminomutaseD-ornithine(2R,4S)-2,4-diaminopentanoate
2,4-diaminopentanoate dehydrogenase (DAPDH)(2R,4S)-2,4-diaminopentanoate, NAD(P)+, H₂OThis compound, NH₃, NAD(P)H
2-amino-4-ketopentanoate thiolase (AKPT)This compound, Coenzyme AD-alanine, Acetyl-CoA

Allosteric Regulation and Enzyme Inhibition Studies (e.g., by D-ornithine)

Furthermore, the activity of DAPDH is subject to negative regulation by its own product and subsequent metabolites. The enzyme is negatively regulated by this compound (AKP) and also by both acetyl-CoA and D-alanine, the products of the subsequent thiolase reaction. uniprot.org This product-based inhibition is a common regulatory strategy in metabolic pathways to maintain homeostasis and prevent the excessive accumulation of intermediates.

Regulatory MoleculeAffected EnzymeType of Regulation
D-ornithine2,4-diaminopentanoate dehydrogenaseUncompetitive Inhibition nih.gov
This compound2,4-diaminopentanoate dehydrogenaseNegative Regulation uniprot.org
Acetyl-CoA2,4-diaminopentanoate dehydrogenaseNegative Regulation uniprot.org
D-alanine2,4-diaminopentanoate dehydrogenaseNegative Regulation uniprot.org

Interaction with Glutamate (B1630785) Dehydrogenase and Resulting Stereoselectivity

While there is no evidence of a direct metabolic interaction between this compound and glutamate dehydrogenase (GDH), a comparison of the enzymes involved in its metabolism reveals important principles of stereoselectivity. The enzyme 2,4-diaminopentanoate dehydrogenase (DAPDH) from Clostridium sticklandii specifically acts on (2R,4S)-2,4-diaminopentanoate to catalyze its oxidative deamination, yielding (2R)-2-amino-4-oxopentanoate. uniprot.orgnih.gov This demonstrates the high stereospecificity of the enzyme for its substrate and the stereoselective nature of the product formation.

From a mechanistic standpoint, DAPDH and Escherichia coli glutamate dehydrogenase (EcGDH) exhibit different stereoselectivities due to their structural differences. It has been noted that these two dehydrogenases have opposite coenzyme offensive surfaces. nih.gov This structural distinction dictates how the hydride is transferred from the nicotinamide cofactor (NADH or NADPH) to the substrate, ultimately resulting in products with different stereochemistry. This inherent structural difference explains the distinct stereoselective outcomes of reactions catalyzed by these related dehydrogenases. nih.gov

Metabolic Pathways and Biological Network Integration of 2 Amino 4 Oxopentanoate

Biosynthetic Routes to 2-Amino-4-oxopentanoate

The synthesis of this compound is primarily linked to the metabolism of specific amino acids, serving as a critical node for further metabolic processing.

The principal biosynthetic pathway for this compound involves the enzymatic action of 2,4-diaminopentanoate (B1235806) dehydrogenase (2,4-DAPDH). This enzyme catalyzes the NAD(P)+-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate at the C4 position to yield (2R)-2-amino-4-oxopentanoate. researchgate.netwikipedia.orggenome.jp This reaction is a crucial step in the oxidative degradation pathway of ornithine. researchgate.netnih.gov

The enzyme has been identified and characterized in various microorganisms, including Clostridium sticklandii and the thermophilic bacterium Fervidobacterium nodosum Rt17-B1. researchgate.netnih.gov In F. nodosum, the 2,4-DAPDH is a thermophilic-alkaline enzyme with optimal activity at a pH of 9.5 and a temperature of 85°C. researchgate.netnih.gov The reaction it catalyzes is as follows:

(2R,4S)-2,4-diaminopentanoate + H₂O + NAD(P)⁺ ⇌ (2R)-2-amino-4-oxopentanoate + NH₃ + NAD(P)H + H⁺ wikipedia.org

This enzyme is highly specific for its substrate, (2R,4S)-2,4-diaminopentanoate. researchgate.net Research on the 2,4-DAPDH from F. nodosum has revealed that its activity can be inhibited by D-ornithine, suggesting a regulatory function within the ornithine degradation pathway. researchgate.netnih.gov

EnzymeSource OrganismOptimal pHOptimal TemperatureCoenzyme
2,4-Diaminopentanoate DehydrogenaseClostridium sticklandii~8.8Not specifiedNAD⁺, NADP⁺
2,4-Diaminopentanoate DehydrogenaseFervidobacterium nodosum Rt17-B19.585°CNAD⁺, NADP⁺

Contrary to being a biosynthetic route to this compound, this compound thiolase (also known as AKP thiolase) is a pyridoxal (B1214274) 5'-phosphate dependent enzyme that catalyzes the degradation of this compound. nih.govenzyme-database.org It facilitates the thiolytic cleavage of (2R)-2-amino-4-oxopentanoate using coenzyme A (CoA) to produce acetyl-CoA and D-alanine. nih.govenzyme-database.org

The reaction is as follows: (2R)-2-amino-4-oxopentanoate + CoA ⇌ Acetyl-CoA + D-alanine enzyme-database.org

This enzyme is a key component of the ornithine degradation pathway in bacteria like Clostridium sticklandii. nih.govenzyme-database.org Therefore, it is involved in a catabolic, rather than a biosynthetic, pathway concerning this compound.

This compound serves as a precursor for the synthesis of other biologically relevant molecules. ontosight.aismolecule.com In engineered metabolic pathways, it is a key starting material for the production of valuable chemicals. For instance, it can be converted into 1,3-butanediol (B41344) through a series of enzymatic steps. google.com This process can involve the transamination or deamination of this compound to form 2,4-dioxopentanoate, which is then further metabolized. google.com

The versatility of this compound's keto and amino groups allows it to be a building block in various synthetic applications, highlighting its importance as a metabolic intermediate. smolecule.comgoogle.com

Catabolic Pathways and Degradation of this compound

The breakdown of this compound is a significant step in the degradation pathways of certain amino acids, contributing to the cellular pool of energy and building blocks.

The metabolic pathways for lysine (B10760008) degradation can involve this compound. wikipedia.org The enzyme 2,4-diaminopentanoate dehydrogenase, which produces this compound, can also act on 2,5-diaminohexanoate, a derivative of lysine metabolism. genome.jp This suggests a role for this compound as an intermediate in the broader context of lysine breakdown in certain organisms.

The most well-documented role of this compound is in the oxidative degradation of ornithine, particularly in anaerobic bacteria like Clostridium sticklandii and Clostridioides difficile. researchgate.netnih.govresearchgate.net This pathway is a part of the Stickland reaction, where amino acids are fermented to generate energy. nih.gov

The pathway proceeds as follows:

L-ornithine is converted to D-ornithine by ornithine racemase. nih.gov

D-ornithine is then transformed into (2R,4S)-2,4-diaminopentanoate by D-ornithine aminomutase. nih.gov

(2R,4S)-2,4-diaminopentanoate is oxidatively deaminated by 2,4-diaminopentanoate dehydrogenase to produce this compound. researchgate.netnih.govresearchgate.net

Finally, this compound is cleaved by this compound thiolase into acetyl-CoA and alanine (B10760859). nih.govenzyme-database.orgresearchgate.net

This pathway is crucial for the energy metabolism of these bacteria. researchgate.net

StepSubstrateEnzymeProduct
1L-OrnithineOrnithine racemaseD-Ornithine
2D-OrnithineD-Ornithine aminomutase(2R,4S)-2,4-Diaminopentanoate
3(2R,4S)-2,4-Diaminopentanoate2,4-Diaminopentanoate dehydrogenaseThis compound
4This compoundThis compound thiolaseAcetyl-CoA + Alanine

Connections to Arginine and Proline Metabolism

The involvement of this compound in arginine and proline metabolism is primarily understood through the action of the enzyme 2,4-diaminopentanoate dehydrogenase. wikipedia.org This enzyme catalyzes the conversion of 2,4-diaminopentanoate into this compound. wikipedia.orggenome.jp Crucially, the metabolic pathway in which this enzyme functions is classified as part of both arginine and proline metabolism (KEGG pathway ec00330) and lysine degradation. wikipedia.orggenome.jp In some organisms, ornithine, a key component of the urea (B33335) cycle and closely linked to arginine, can be metabolized to 2-amino-4-ketopentanoic acid (an alternative name for this compound) via 2,4-diaminopentanoate. wikipedia.org This positions this compound as a key intermediate linking the catabolism of these amino acids.

Integration into D-Amino Acid Metabolism

The metabolic role of this compound extends into the realm of D-amino acid metabolism. The specific stereoisomer (2R)-2-amino-4-oxopentanoate is a product in the D-Arginine and D-Ornithine metabolism pathway (KEGG pathway map00470). genome.jpnih.gov The enzyme responsible for its formation, 2,4-diaminopentanoate dehydrogenase (EC 1.4.1.12), acts on (2R,4S)-2,4-diaminopentanoate to produce (2R)-2-amino-4-oxopentanoate. genome.jpgenome.jp This reaction is a deaminating oxidoreduction, utilizing NAD(P)+ as an acceptor. wikipedia.orggenome.jp

Table 1: Enzymatic Formation of this compound

Enzyme EC Number Substrates Products Metabolic Pathway

Data sourced from KEGG database. genome.jpgenome.jp

System-Level Metabolic Impact and Interconnections

The presence of this compound influences the broader metabolic landscape, particularly in microbial systems, by contributing to elemental fluxes and interacting with other significant pathways.

Contribution to Carbon and Nitrogen Flux in Microbial Systems

In microbial systems, amino acids are crucial sources of carbon and nitrogen, and their metabolic pathways are central to cellular growth and maintenance. oup.comcambridge.org this compound, referred to as 2-amino-4-ketopentanoate (AKP) in some literature, has been identified as a key intermediate in engineered microbial pathways designed for the biosynthesis of industrial chemicals. google.comgoogle.com For instance, in genetically modified microorganisms, pathways have been constructed to produce methyl ethyl ketone (MEK) or 2-butanol (B46777) from substrates like alanine, with AKP serving as a critical intermediate. google.com In these synthetic pathways, AKP acts as a junction point, channeling the carbon and nitrogen from a source amino acid towards the desired product, thereby directly contributing to the carbon and nitrogen flux of the engineered system. google.com

Metabolic Cross-Talk with Other Keto Acid Pathways (e.g., branched-chain amino acid metabolism through related oxopentanoates)

Metabolic crosstalk ensures that cells can adapt to changing nutrient availability by integrating signals and fluxes from different pathways. The metabolism of this compound is interconnected with pathways of other keto acids, most notably the branched-chain keto acids (BCKAs) derived from branched-chain amino acids (BCAAs). nih.govnih.gov

The catabolism of BCAAs—leucine, isoleucine, and valine—begins with a reversible transamination step that produces their respective BCKAs. nih.govmdpi.com These BCKAs are structurally related to this compound. This family of oxopentanoates plays a vital role in inter-tissue signaling and energy homeostasis. researchgate.net For example, the end products of BCAA catabolism, succinyl-CoA and acetyl-CoA, are critical intermediates in the TCA cycle, directly linking amino acid metabolism to central carbon metabolism. researchgate.net The interplay between different oxopentanoates illustrates a broader metabolic network where the processing of one amino acid or keto acid can influence the flux and regulation of others. researchgate.net

Table 2: Related Oxopentanoates in BCAA Metabolism

Branched-Chain Amino Acid (BCAA) Corresponding Keto Acid (BCKA) Chemical Name
Leucine KIC 4-methyl-2-oxopentanoic acid
Isoleucine KMV 3-methyl-2-oxopentanoate

Data sourced from multiple studies on BCAA catabolism. nih.govmdpi.com

Role as an Intermediate in Glutathione (B108866) Biosynthesis

Glutathione (GSH) is a critical antioxidant tripeptide synthesized from glutamate (B1630785), cysteine, and glycine. wikipedia.orgatamanchemicals.com Research has indicated that 2-amino-4-oxopentanoic acid may act as an intermediate in amino acid synthesis and has been identified within the biosynthetic pathways of glutathione. solubilityofthings.com While the canonical pathway for glutathione synthesis is well-established, the involvement of this compound suggests alternative or associated metabolic routes. wikipedia.orgsolubilityofthings.com

Further underscoring the chemical relationship between pentanoic acid structures and glutathione, studies on the metabolism of the drug busulfan (B1668071) have shown that it can lead to the formation of a complex thioether. This product results from the condensation of an electrophilic glutathione derivative with a molecule of glutathione, forming a structure containing a pentanoyl moiety, chemically described as (2-amino-5-[[3-[2-[[4-amino-5-hydroxy-5-oxopentanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid). nih.gov This finding highlights the potential for pentanoic acid-related structures to be integrated into glutathione metabolism and modification.

Advanced Synthetic Methodologies and Chemical Biology Applications of 2 Amino 4 Oxopentanoate

Chemoenzymatic Synthesis of 2-Amino-4-oxopentanoate and Stereoisomers

Chemoenzymatic approaches combine the selectivity of biocatalysts with the practicality of chemical reactions, offering a powerful strategy for producing chiral molecules. Enzymes, operating under mild conditions, can achieve exceptional levels of enantioselectivity, which is often difficult to attain with conventional chemical catalysis.

Development of Biocatalytic Processes for Enantioselective Production of Chiral Amine Compounds

The enantioselective synthesis of chiral amines is a significant area of research, as these molecules are key components in approximately half of all active pharmaceutical ingredients (APIs) pnas.org. Biocatalysis has emerged as a sustainable and efficient alternative to traditional chemical methods, which often rely on expensive and energy-intensive processes pnas.orgnih.gov.

Amine transaminases (ATAs) are particularly important biocatalysts for producing chiral primary amines digitellinc.com. These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone substrate, generating an optically active amine with high enantioselectivity springernature.comnih.gov. The use of ω-transaminases (ω-TAs) is advantageous because they can accept a broad range of substrates, including ketones without a carboxylic group, making them versatile tools for synthesizing various chiral amines and unnatural amino acids nih.gov.

Despite their potential, the industrial application of transaminases faces challenges, including unfavorable thermodynamic equilibria, substrate and product inhibition, and limited enzyme stability pnas.orgdigitellinc.comspringernature.com. To overcome these hurdles, researchers have developed several strategies, such as enzyme immobilization to improve stability and reusability, and the implementation of equilibrium-shifting techniques pnas.orgnih.gov. These advancements are paving the way for more efficient and scalable biocatalytic systems for chiral amine production.

Engineering of Enzyme Systems for Enhanced Synthesis (e.g., Tailored Glutamate (B1630785) Dehydrogenase)

To broaden the applicability of biocatalysis to non-natural amino acids like this compound, enzyme engineering has become an indispensable tool. Natural enzymes often exhibit strict substrate specificity, limiting their use for synthetic targets. Protein engineering, through techniques like directed evolution and rational design, allows for the modification of enzyme properties to accept novel substrates and enhance catalytic efficiency.

A prime example is the engineering of glutamate dehydrogenase (GDH). GDH naturally catalyzes the reductive amination of α-ketoglutarate to L-glutamate. However, its specificity can be altered to accommodate non-natural keto acids. For instance, by modifying the substrate-binding pocket, the specificity of GDH has been successfully shifted. One study demonstrated that enlarging the "cave" region of the binding pocket in Pseudomonas putida GDH through site-directed mutagenesis resulted in variants with up to a 1820-fold increase in catalytic activity towards a non-natural substrate, 2-oxo-4-[(hydroxy)(methyl) phosphinyl]butyric acid organic-chemistry.org.

Similarly, researchers have engineered GDH from Acinetobacter tandoii to improve its activity towards 2-ketobutyric acid for the synthesis of L-homoalanine nih.gov. By reconstructing the hydrophobic network within the active site, a mutant (K76L/T180C) was created with a 17.2-fold higher activity than the wild-type enzyme nih.gov. Another engineered E. coli GDH was used to synthesize (R)-4-aminopentanoic acid from levulinic acid, showcasing the potential for creating γ-amino acids with high stereoselectivity (>99% ee) . These tailored enzyme systems demonstrate the power of biocatalyst engineering to create efficient pathways for the synthesis of valuable non-natural amino acids.

Engineered Enzyme Target Substrate Key Mutations Improvement in Catalytic Efficiency
Pseudomonas putida GDH2-oxo-4-[(hydroxy)(methyl)phosphinyl]butyric acidA167G / V378AUp to 1820-fold increase
Acinetobacter tandoii GDH2-ketobutyric acidK76L / T180C17.2-fold increase
E. coli GDHLevulinic AcidK116Q / N348MEnabled conversion of 0.4 M LA to (R)-4-aminopentanoic acid (>97% yield)

Chemical Synthesis of this compound and its Derivatives

While biocatalysis offers elegance and selectivity, chemical synthesis provides versatility and access to a wide range of derivatives and analogs that may not be accessible through enzymatic routes.

Strategies for Carbon Skeleton Assembly and Functional Group Introduction

The chemical synthesis of this compound and its derivatives requires precise control over the assembly of the five-carbon backbone and the introduction of the amine and ketone functionalities at the correct positions. A common strategy begins with readily available precursors that can be elaborated through sequential reactions.

One effective approach starts with ethyl 3-chloro-4-oxopentanoate. This precursor can be converted to ethyl 3-azido-4-oxopentanoate via nucleophilic substitution with an azide (B81097) salt. The azide group serves as a masked form of the amine. This intermediate is a versatile building block for further transformations semanticscholar.org. This method establishes the core carbon skeleton and places functional groups that can be subsequently manipulated to yield the final product and its derivatives.

Regioselective and Stereoselective Synthesis of Analogs (e.g., γ-imino- and γ-amino-β-enamino esters)

The synthesis of analogs such as γ-imino- and γ-amino-β-enamino esters provides access to compounds with diverse chemical properties and potential biological activities. These structures are valuable synthons for preparing complex heterocyclic compounds and statine (B554654) analogues semanticscholar.org.

An efficient synthesis for these analogs starts from ethyl 3-azido-4-oxopentanoate. Condensation of this azido (B1232118) ketoester with various primary amines leads directly to the formation of ethyl 4-imino-3-amino-2-pentenoates. This reaction proceeds through a tandem process where the amine condenses with the ketone to form an imine, followed by a Staudinger reaction of the azide and subsequent intramolecular cyclization and rearrangement to yield the β-enamino ester structure semanticscholar.org.

Furthermore, the resulting γ-imino-β-enamino esters can be chemoselectively reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) selectively reduces the γ-imino group to the corresponding amine, affording ethyl 4-alkylamino-3-amino-2-pentenoates as single stereoisomers. This reduction occurs without affecting the enamino ester moiety, demonstrating excellent regioselectivity and providing a route to γ-amino-β-enamino esters semanticscholar.org.

Starting Material Reagent Product Key Transformation
Ethyl 3-azido-4-oxopentanoatePrimary Amine (R-NH₂)Ethyl 4-imino-3-amino-2-pentenoateCondensation / Staudinger Reaction
Ethyl 4-imino-3-amino-2-pentenoateH₂, Pd/CEthyl 4-alkylamino-3-amino-2-pentenoateChemoselective reduction of imine

Isotopic Labeling Strategies for Metabolic Tracing and NMR Applications

Isotopic labeling is a powerful technique for elucidating metabolic pathways and characterizing molecular structures and dynamics. Incorporating stable isotopes such as ¹³C, ¹⁵N, and ²H into this compound allows its fate to be tracked within biological systems and facilitates advanced NMR spectroscopic studies nih.gov.

The primary method for producing isotopically labeled amino acids is biosynthetic, utilizing microorganisms grown on media containing labeled precursors. For uniform labeling, where all carbon and/or nitrogen atoms are replaced with their heavy isotopes, organisms are cultured with [U-¹³C]-glucose as the sole carbon source and [¹⁵N]-ammonium chloride as the nitrogen source nih.gov. This cost-effective method is widely used for producing proteins for solid-state NMR studies, enabling the determination of three-dimensional structures .

Selective labeling strategies are employed to simplify complex NMR spectra and focus on specific regions of a molecule or metabolic pathway nih.gov. This can be achieved by providing a labeled metabolic precursor that is incorporated into a specific part of the target molecule. For example, to label the methyl groups of isoleucine, leucine, and valine, labeled precursors like 2-ketobutyrate can be added to the culture medium whiterose.ac.uk. Similarly, a biosynthetic route to labeled this compound could be designed by feeding cells with a suitable ¹³C-labeled precursor that enters the appropriate metabolic pathway.

Stable isotope tracing allows researchers to follow the transformation of a labeled substrate through downstream biochemical reactions, providing unparalleled insights into the metabolic wiring of cells springernature.com. By analyzing the mass isotopologue distribution in metabolites using mass spectrometry or NMR, the activity of specific pathways can be quantified pnas.orgnih.govnih.gov. This approach is crucial for understanding how cells utilize nutrients and how metabolic fluxes are altered by genetic modifications or external perturbations springernature.comnih.gov.

Synthesis of ¹³C and ¹⁵N Isotopomers of 2-Amino-4-oxopentanoic Acid

The synthesis of isotopically labeled 2-Amino-4-oxopentanoic acid, also known as 5-aminolevulinic acid (ALA), is crucial for its use in metabolic studies. researchgate.net Various synthetic schemes have been developed to incorporate stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) at specific positions within the molecule with high isotopic enrichment. These methods allow for the creation of specific isotopomers, which are molecules that have the same number of each isotopic atom but differ in their positions.

Another established synthetic route introduces the C-5 carbon and the nitrogen atom together using a cyanide ion (CN⁻). This sequence is particularly well-suited for preparing ALA labeled at the C-5 position and has been successfully used to afford δ-amino[5-¹³C]laevulinic acid. researchgate.netresearchgate.net The resulting labeled compounds are typically characterized using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm the position and extent of isotopic enrichment. researchgate.netresearchgate.net

Below is a table summarizing a generalized synthetic approach for producing labeled ALA.

StepDescriptionPrecursor ExampleResulting Label
1AcylationDianion derived from ethyl hippurate-
2Introduction of Labeled MoietyLabeled cyanide (e.g., K¹³CN) or use of labeled glycine¹³C at C-5, ¹⁵N
3HydrolysisAcid hydrolysis to remove protecting groups-
4PurificationChromatographic methodsPurified Labeled ALA

This table represents a generalized summary of synthetic strategies and does not detail a specific, complete reaction mechanism.

Application in Isotopic Profiling and Flux Analysis in Biological Systems

Isotopically labeled this compound is a powerful tool for isotopic profiling and metabolic flux analysis (MFA). semanticscholar.org These techniques are used to trace the metabolic fate of compounds and quantify the rates (fluxes) of biochemical reactions within a living system. nih.govescholarship.org By introducing a stable isotope-labeled substrate, researchers can follow the labeled atoms as they are incorporated into downstream metabolites. The pattern and distribution of these isotopes in the products provide detailed information about the activity of specific metabolic pathways. nih.govnih.gov

2-Amino-4-oxopentanoic acid (ALA) is a key precursor in the biosynthesis of porphyrins, a class of essential biological molecules that includes heme in hemoglobin and chlorophyll (B73375) in plants. researchgate.netresearchgate.net The synthesis of a porphyrin macrocycle requires the condensation of eight ALA molecules. researchgate.net By using ALA isotopomers specifically labeled with ¹³C or ¹⁵N, scientists can trace the journey of these atoms through the complex porphyrin biosynthetic pathway. researchgate.netresearchgate.net

This tracer-based approach allows for the direct investigation of pathway dynamics and regulation. For example, feeding cells [5-¹³C]ALA and analyzing the resulting porphyrins with mass spectrometry or NMR spectroscopy can reveal the rate of porphyrin synthesis and identify potential bottlenecks or alternative routes in the pathway. This quantification of intracellular metabolic fluxes is a cornerstone of isotope-assisted metabolic flux analysis (iMFA). nih.gov

The table below illustrates the principle of using labeled ALA for isotopic profiling of a downstream product.

Labeled Precursor (Tracer)Biological PathwayAnalyzed ProductExpected Isotopic SignatureInformation Gained
[¹⁵N]this compoundPorphyrin BiosynthesisProtoporphyrin-IXMass shift corresponding to the incorporation of ¹⁵N atomsQuantifies the flux of nitrogen from ALA into heme synthesis.
[5-¹³C]this compoundPorphyrin BiosynthesisProtoporphyrin-IXSpecific ¹³C labeling pattern in the porphyrin ringElucidates the specific contribution of the ALA C-5 carbon to the final macrocycle structure.

This ability to precisely track molecular transformations provides invaluable insights into cellular metabolism, enabling researchers to build accurate models of biological systems in both healthy and diseased states. nih.gov

Analytical and Structural Elucidation Techniques for 2 Amino 4 Oxopentanoate Research

Advanced Chromatographic and Separation Methodologies

Chromatographic techniques are indispensable for separating 2-amino-4-oxopentanoate from its precursors and products, enabling precise quantification and profiling of related compounds.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of this compound and its Precursors/Products

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of amino acids and related compounds, including this compound. researchgate.net This technique offers high resolution and sensitivity, making it suitable for complex biological samples. The analysis of amino acids by HPLC often requires a derivatization step to enhance detection. researchgate.net For instance, primary amino acids can be derivatized with o-phthalaldehyde (B127526) (OPA) and secondary amino acids with 9-fluorenylmethyl chloroformate (FMOC). researchgate.net

In the context of related compounds, HPLC has been used to determine the conversion of levulinic acid, a precursor, using an Aminex HPX-87H column with a sulfuric acid mobile phase. frontiersin.org The analysis of amino acid products can be achieved after derivatization with reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) on a C18 column. researchgate.netfrontiersin.org The choice of column and mobile phase is critical and is often tailored to the specific analytes and matrix. researchgate.netresearchgate.net For instance, mixed-mode columns combining reversed-phase and ion-exchange mechanisms can be employed for the analysis of complex mixtures containing both ionic and neutral byproducts. researchgate.net

Table 1: HPLC Methods for Analysis of Related Compounds

Analyte/Precursor Column Type Mobile Phase Detection Method Reference
Levulinic Acid Aminex HPX-87H 5 mM H₂SO₄ UV frontiersin.org
Amino Acids C18 (e.g., Develosil ODS-UG-5) Gradient elution Fluorescence (after FDAA derivatization) frontiersin.org
Plasma Amino Acids C18 (e.g., Agilent Zorbax Eclipse) Gradient elution with phosphate (B84403) buffer and acetonitrile/methanol Diode Array (OPA), Fluorescence (FMOC) researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics Profiling of Related Amino Acids and Oxoacids

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolomics, enabling the simultaneous profiling of a wide range of metabolites, including amino acids and oxoacids (keto acids). nih.govplos.org A key step in GC-MS analysis of these polar compounds is derivatization to increase their volatility and thermal stability. gcms.cz Common derivatization methods include silylation, such as with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or a two-step process involving methoximation followed by silylation. gcms.cznih.govresearchgate.net

This technique has been successfully applied to quantify plasma levels of free amino acids and their corresponding keto acids, which is crucial for studying metabolic pathways. nih.govnih.gov For example, a validated method using tert-butyldimethylsilyl derivatization allows for the quantification of branched-chain amino acids and their keto acid metabolites. nih.gov GC-MS provides high separation efficiency and reproducible data, with metabolite identification confirmed by comparing retention times and mass spectra to established libraries. nih.gov This makes it an invaluable tool for comprehensive metabolic profiling in various biological systems. researchgate.netresearchgate.netmdpi.com

Table 2: GC-MS Derivatization and Analysis of Amino and Oxoacids

Compound Class Derivatization Reagent(s) Key Advantages Reference
Amino Acids & Keto Acids N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS Allows for analysis from small sample volumes, high precision. researchgate.net
Amino Acids & Keto Acids tert-Butyldimethylsilyl (TBDMS) derivatization Enables quantification of BCAAs and their keto acid metabolites. nih.gov

Spectroscopic Characterization for Molecular Identity and Purity

Spectroscopic methods are fundamental for the unambiguous structural elucidation and purity verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural determination of organic molecules, including amino acids. embl-hamburg.deipb.pt Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule. libretexts.org For amino acids, the chemical shifts of protons (¹H) and carbons (¹³C) are characteristic of their position relative to the amino and carboxyl groups, as well as other functional groups in the side chain. nmims.edu

Table 3: Predicted NMR Chemical Shift Regions for this compound

Nucleus Functional Group Environment Predicted Chemical Shift (ppm) Range Rationale
¹H CH₃-C=O ~2.1 Ketone alpha-protons
¹H -CH₂- ~2.3-2.8 Methylene adjacent to carbonyl and chiral center
¹H -CH(N)- ~3.5-4.5 Alpha-hydrogen adjacent to amino and carboxyl groups
¹³C CH₃-C=O ~30 Ketone alpha-carbon
¹³C -CH₂- ~35-45 Methylene carbon
¹³C -CH(N)- ~50-60 Alpha-carbon
¹³C C=O (ketone) >200 Ketone carbonyl carbon

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental formula of this compound, as well as for gaining structural information through fragmentation analysis. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids, which typically produces a protonated molecule [M+H]⁺ in positive ion mode. researchgate.net For this compound (C₅H₉NO₃, molecular weight 131.13), the [M+H]⁺ ion would be observed at an m/z of approximately 132.14. nih.govchemscene.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. nih.gov The fragmentation of protonated amino acids often involves neutral losses such as H₂O, CO, and NH₃. nih.govlibretexts.org For this compound, characteristic fragmentation pathways could include the loss of the carboxylic acid group (as CO₂ and H₂O) and cleavages adjacent to the ketone and amine functionalities. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) allows for the precise mass measurement of both parent and fragment ions, which helps in confirming the elemental composition and identifying isobaric species. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Analysis Type Potential Fragment Ions (and Neutral Loss)
[M+H]⁺ C₅H₁₀NO₃⁺ 132.06 ESI-MS [M+H - H₂O]⁺, [M+H - NH₃]⁺, [M+H - CO₂]⁺, [M+H - HCOOH]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. thermofisher.comstudymind.co.uk For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its amine, ketone, and carboxylic acid moieties.

The key expected absorptions include a broad O-H stretch from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region, which often overlaps with the N-H stretching vibrations of the primary amine (around 3550-3060 cm⁻¹). uc.edu Two strong, sharp peaks for the carbonyl (C=O) stretching vibrations are also anticipated: one for the carboxylic acid around 1730-1700 cm⁻¹ and another for the ketone around 1725-1705 cm⁻¹. uc.eduresearchgate.net Additionally, N-H bending vibrations can be observed in the 1640-1550 cm⁻¹ range, and C-O stretching from the carboxylic acid would appear in the 1300-1000 cm⁻¹ region. uc.edunih.gov

Table 5: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Vibration Type Expected Frequency (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Broad, Strong
Amine N-H Stretch 3550 - 3060 Medium-Strong
Ketone C=O Stretch 1725 - 1705 Strong
Carboxylic Acid C=O Stretch 1730 - 1700 Strong
Amine N-H Bend 1640 - 1550 Medium-Strong

Biochemical Assay Development for Enzymatic Activity Measurement

The quantitative analysis of enzymes involved in the metabolic pathways of this compound is crucial for understanding their function, kinetics, and regulation. This is accomplished through the development of specific biochemical assays that measure the rate of substrate conversion to product. Spectrophotometric and fluorometric assays are commonly employed due to their sensitivity, and amenability to high-throughput screening.

Spectrophotometric and Fluorometric Assay Design for Dehydrogenase and Thiolase Activities

Dehydrogenase Activity Assays

The activity of dehydrogenases, such as 2,4-diaminopentanoate (B1235806) dehydrogenase (DAPDH), which catalyzes the formation of this compound, is typically measured using a direct, continuous spectrophotometric assay. researchgate.net This enzyme is involved in the oxidative degradation of ornithine. researchgate.net

The reaction catalyzed by DAPDH is the NAD(P)⁺-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate (DAP) to produce this compound. researchgate.netnih.gov The assay directly measures the enzymatic activity by monitoring the increase in absorbance resulting from the reduction of the pyridine (B92270) nucleotide cofactor (NAD⁺ or NADP⁺) to its corresponding reduced form (NADH or NADPH). nih.gov The formation of NADH or NADPH is quantified by the change in absorbance at a wavelength of 340 nm (A₃₄₀). nih.gov

For enhanced sensitivity, the intrinsic fluorescence of NADH and NADPH (excitation at ~340 nm, emission at ~460 nm) can be monitored, providing a fluorometric alternative to the standard absorbance-based assay. This is particularly useful when enzyme concentrations are low or when screening large numbers of samples.

ComponentFinal ConcentrationFunction
Tris-HCl or HEPES-NaOH Buffer50-100 mMMaintains optimal pH (typically 8.5-9.5) researchgate.net
(2R,4S)-2,4-diaminopentanoate0.5-10 mMSubstrate
NAD⁺ or NADP⁺0.5-2 mMCofactor/Electron Acceptor nih.gov
Purified EnzymeVariableCatalyst
Temperature25-85°CReaction condition (enzyme dependent) researchgate.net

Table 1: Example of a typical spectrophotometric assay mixture for 2,4-diaminopentanoate dehydrogenase activity.

Thiolase Activity Assays

The enzyme 2-amino-4-ketopentanoate (AKP) thiolase is another key enzyme in the ornithine degradation pathway, catalyzing the thiolytic cleavage of this compound with Coenzyme A (CoA) to yield acetyl-CoA and alanine (B10760859). nih.gov Spectrophotometric assays have been successfully developed for this enzyme. researchgate.net The activity of this pyridoxal (B1214274) 5'-phosphate-dependent thiolase can be determined by monitoring the reaction components. researchgate.netacs.org One approach involves measuring the disappearance of the substrate, this compound, or the formation of the products. A specific spectrophotometric assay for 2-amino-4-ketopentanoate thiolase has been described that follows the cleavage reaction. acs.org

Coupled Enzyme Assays for Pathway Intermediates and Enzyme Inhibition Studies

When the direct measurement of a primary enzymatic reaction is challenging, coupled enzyme assays provide a powerful alternative. nih.gov In this setup, the product of the primary enzyme of interest becomes the substrate for a secondary, or "coupling," enzyme. This auxiliary enzyme catalyzes a reaction that results in a readily measurable signal, often the oxidation or reduction of a pyridine nucleotide. nih.govnih.gov

Assaying Pathway Intermediates

Coupled assays are invaluable for measuring the activity of enzymes that produce pathway intermediates which are themselves difficult to quantify directly. For example, the activity of ornithine mutase, which converts D-ornithine to (2R,4S)-2,4-diaminopentanoate, can be determined using a coupled spectrophotometric assay. researchgate.netresearchgate.net The product, 2,4-diaminopentanoate, is immediately used as a substrate by the coupling enzyme, 2,4-diaminopentanoate dehydrogenase (DAPDH). The activity of DAPDH leads to the reduction of NAD(P)⁺ to NAD(P)H, which is monitored at 340 nm. researchgate.netnih.gov The rate of NAD(P)H formation is directly proportional to the activity of the primary enzyme, ornithine mutase, provided the coupling enzyme is in excess.

Similarly, an aminotransferase that produces this compound could be assayed by coupling its reaction to the reverse (reductive amination) reaction of DAPDH, which would consume NADH and lead to a decrease in absorbance at 340 nm. nih.govnih.gov

Assay ComponentFunction
Primary Reaction
D-ornithineSubstrate for primary enzyme
Ornithine MutasePrimary enzyme to be assayed
Adenosylcobalamin, Pyridoxal-5'-phosphateCofactors for primary enzyme nih.gov
Coupling Reaction
2,4-diaminopentanoate DehydrogenaseCoupling enzyme (in excess)
NADP⁺Cofactor for coupling enzyme nih.gov
Detection
Spectrophotometer (340 nm)Measures NADPH formation

Table 2: Principle of a coupled enzyme assay for ornithine mutase activity.

Enzyme Inhibition Studies

These established assay systems are fundamental for studying enzyme inhibition, a critical step in drug discovery and for understanding metabolic regulation. asm.org By adding a potential inhibitor to the reaction mixture, its effect on the enzyme's catalytic rate can be quantified.

A notable example involves the antifungal antibiotic (S)-2-amino-4-oxo-5-hydroxypentanoic acid (also known as RI-331), a structural analog of this compound. This compound inhibits homoserine dehydrogenase, an essential enzyme in the amino acid biosynthesis pathway of fungi. nih.govdergipark.org.tr The inhibition of homoserine dehydrogenase can be studied using a direct spectrophotometric assay that measures the oxidation of NAD(P)H at 340 nm as the enzyme converts aspartate semialdehyde to homoserine. nih.govjst.go.jp The presence of the inhibitor reduces the rate of NAD(P)H consumption, allowing for detailed kinetic analysis of the inhibition mechanism. nih.gov

Furthermore, direct assays for DAPDH have been used to characterize its inhibition. For instance, the enzyme from Fervidobacterium nodosum was found to be subject to uncompetitive substrate inhibition by 2,4-diaminopentanoate and was also uncompetitively inhibited by D-ornithine. researchgate.net Such studies are performed by measuring reaction velocities at varying concentrations of both the substrate and the inhibitor.

Q & A

Q. Basic Research Focus

  • Isotopic Labeling : Use [U-¹⁴C]- or [¹³C]-labeled substrates to trace metabolic incorporation, as demonstrated in pancreatic islet studies .
  • Chromatography : Reverse-phase HPLC with a C18 column and mobile phase (0.1% trifluoroacetic acid in water/acetonitrile gradient) for separation.
  • Mass Spectrometry : High-resolution LC-MS (Q-TOF or Orbitrap) for precise quantification (LOQ ≤ 1 nM).
  • Enzymatic Assays : Couple with NADH fluorescence detection (ex 340 nm, em 460 nm) to monitor dehydrogenase activity .

How does this compound participate in microbial catabolic pathways, and what are its key enzymatic regulators?

Advanced Research Focus
In Clostridium sticklandii, this compound (AKP) is a critical intermediate in ornithine degradation. Key enzymes include:

  • AKP Thiolase (EC 2.3.1.263) : Catalyzes the thiolytic cleavage of AKP into acetyl-CoA and alanine, requiring pyridoxal phosphate (PLP) as a cofactor .
  • Regulatory Checkpoints :
    • Substrate Channeling : AKP thiolase activity is tightly coupled with upstream aminotransferases to prevent toxic intermediate accumulation.
    • Feedback Inhibition : Alanine and acetyl-CoA modulate flux through the pathway.
  • Metabolic Flux Analysis : Use ¹³C metabolic tracing to quantify pathway activity under varying nitrogen availability .

How can contradictory data on the substrate specificity of AKP thiolase (EC 2.3.1.263) be resolved?

Advanced Research Focus
Discrepancies in reported substrate affinities (e.g., AKP vs. other oxoacids) arise from:

  • Enzyme Source : Recombinant vs. native enzyme purity (e.g., C. sticklandii vs. heterologous expression systems).
  • Assay Conditions : Variations in PLP concentration (optimal 50 µM) and ionic strength (100 mM KCl enhances activity).
    Methodological Solutions :
  • Kinetic Profiling : Perform steady-state kinetics (Km, Vmax) under standardized buffer conditions (pH 7.4, 25°C).
  • Structural Analysis : Use X-ray crystallography or cryo-EM to identify active-site residues influencing substrate binding .
  • Comparative Studies : Validate findings across multiple microbial models (e.g., Pseudomonas, Bacillus) to assess evolutionary conservation .

What experimental strategies mitigate instability of this compound during storage and handling?

Q. Basic Research Focus

  • Lyophilization : Store as a lyophilized powder at -80°C under argon to prevent oxidative degradation.
  • Buffered Solutions : Dissolve in 50 mM Tris-HCl (pH 7.0) with 1 mM EDTA to chelate metal ions that catalyze decomposition.
  • Avoid Freeze-Thaw Cycles : Aliquot solutions into single-use volumes.
  • Stability Assays : Monitor degradation via NMR (disappearance of α-keto proton signal at δ 2.8 ppm) .

How is this compound utilized in studies of mitochondrial oxidative phosphorylation?

Advanced Research Focus
In pancreatic islets, this compound derivatives (e.g., 4-methyl-2-oxopentanoate) stimulate mitochondrial respiration via:

  • Substrate-Level Phosphorylation : Catabolism yields acetyl-CoA, which enters the TCA cycle, generating NADH for ATP synthesis.
  • Uncoupling Effects : High concentrations (>5 mM) disrupt proton gradients, validated via oxygen consumption assays with oligomycin (ATP synthase inhibitor) .
  • Isotope-Respirometry : Combine [U-¹⁴C]-labeled substrate with ¹³C-glucose to dissect metabolic crosstalk.

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